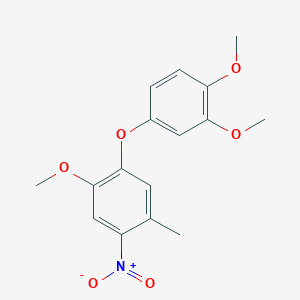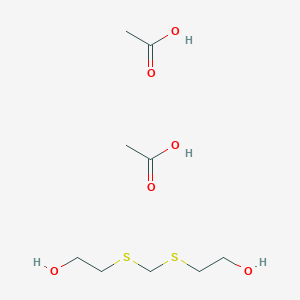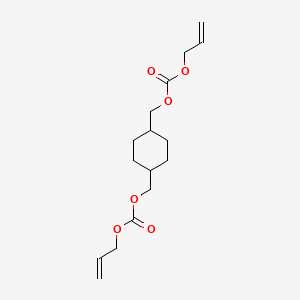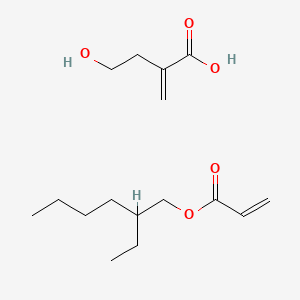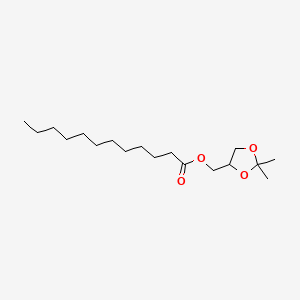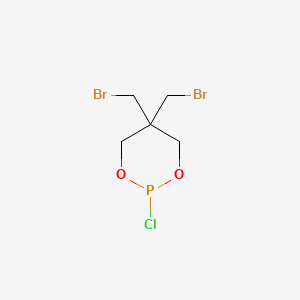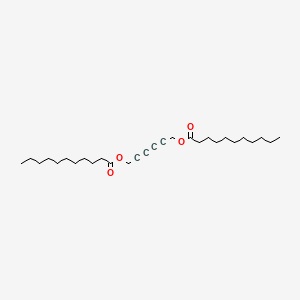
Hexa-2,4-diyne-1,6-diyl diundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diyne-1,6-diyl diundecanoate is an organic compound characterized by the presence of two triple bonds (diynes) and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
HO-CH2-C≡C-C≡C-CH2-OH+2C10H21COOH→C10H21COO-CH2-C≡C-C≡C-CH2-OOC-C10H21+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, acidic or basic catalysts
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Amides, new esters
Scientific Research Applications
Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:
Conjugation with proteins or nucleic acids: Leading to potential biological effects.
Polymerization: Formation of polymeric materials with unique properties.
Comparison with Similar Compounds
Hexa-2,4-diyne-1,6-diyl diundecanoate can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: A precursor in the synthesis of this compound, known for its use in polymerization reactions.
2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate): Another diyne compound used in polymerization studies, differing in its functional groups and reactivity.
Diacetylene glycol: Similar in structure but with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific ester functional groups and the length of the undecanoate chains, which impart distinct physical and chemical properties compared to other diynes.
Properties
CAS No. |
42034-95-7 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
6-undecanoyloxyhexa-2,4-diynyl undecanoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3 |
InChI Key |
GQFQOHGEHJTKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


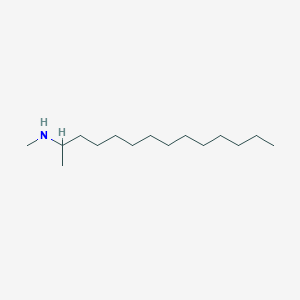

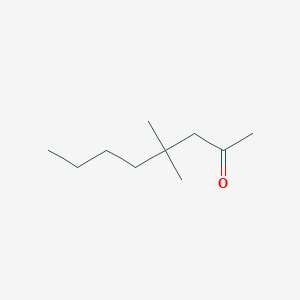


![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
